![molecular formula C9H10O2S B1333883 1,4-Pentanedione, 1-(2-thienyl)- CAS No. 59086-28-1](/img/structure/B1333883.png)
1,4-Pentanedione, 1-(2-thienyl)-
Overview
Description
The compound "1,4-Pentanedione, 1-(2-thienyl)-" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemistry of similar diketone compounds and their derivatives. For instance, the synthesis of thieno[2,3-b]pyridine derivatives involves 3-methyl(ethyl)pentane-2,4-diones, which are structurally related to 1,4-pentanedione . Additionally, the synthesis of metal complexes with a ligand derived from pentan-2-one indicates the reactivity of such diketones in forming coordination compounds .
Synthesis Analysis
The one-pot synthesis of thieno[2,3-b]pyridine derivatives described in the first paper involves a three-component condensation of 3-methyl(ethyl)pentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds . This method could potentially be adapted for the synthesis of 1,4-Pentanedione, 1-(2-thienyl)- derivatives by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray analysis has been used to study the structures of some synthesized thieno[2,3-b]pyridine derivatives . Similarly, XRD was employed to characterize the metal complexes of a Schiff base ligand derived from pentan-2-one . These techniques are crucial for determining the molecular structure of 1,4-Pentanedione, 1-(2-thienyl)- and its derivatives, providing information on bond lengths, angles, and overall geometry.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of 1,4-Pentanedione, 1-(2-thienyl)-. However, the synthesis of metal complexes with ligands related to pentanedione suggests that 1,4-Pentanedione, 1-(2-thienyl)- could potentially form coordination compounds with various metals . The cyclotrimerization and polymerization reactions catalyzed by vanadium complexes using pentanedione derivatives indicate that 1,4-Pentanedione, 1-(2-thienyl)- may also undergo similar reactions under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Pentanedione, 1-(2-thienyl)- are not directly reported in the papers. However, the characterization of related compounds through elemental analyses, molar conductance, electronic and IR spectral studies, and XRD provides a framework for understanding the properties of 1,4-Pentanedione, 1-(2-thienyl)- . The antibacterial and antioxidant activities of metal complexes with related ligands suggest that 1,4-Pentanedione, 1-(2-thienyl)- derivatives could also exhibit biological activities .
Scientific Research Applications
Synthesis of Novel Heterocycles
1,5-Diphenyl-3,3-dicyano-1,5-pentanedione, closely related to 1,4-Pentanedione, is utilized to incorporate N, O, S to synthesize 1,4-dihydropyridine, 4H-pyran, and 4H-thiopyran. These are precursors for the synthesis of novel spiro heterocycles, which are characterized by IR and NMR spectral data (Padmavathi et al., 2002).
Development of Boronates and Coordination Complexes
Research has demonstrated the reaction of 2,4-Pentanedione (a compound similar to 1,4-Pentanedione) with various amines to produce NO2 and N2O2 type ligands. These ligands are used to develop novel boron complexes with distinct structural and electronic properties (Sánchez et al., 2004). Additionally, 2,4-pentanedionato complexes have been prepared for creating Cp*Ru alkoxo complexes, with applications in molecular structure analysis and reaction studies (Koelle et al., 1997).
Applications in Organic Syntheses
The reaction of 2,4-Pentanedione with α-L-amino acids and 2-phenylglycinol has been investigated to create new chiral 1,4‐oxazepinium heterocycles and intermediates. These have applications in organic chemistry and are studied using NMR spectroscopy (Lozada et al., 2003).
Study of Metal Chelates and Complexes
Research on 2,4-Pentanedione has led to the synthesis of various metal complexes. For example, the creation of nickel(II) and copper(II) complexes from unsymmetrical Schiff base ligands derived from 2,4-Pentanedione and 1,2-diaminopropane has been documented, offering insights into positional isomerism in these systems (Chattopadhyay et al., 2006).
Reactions and Decomposition Studies
Studies have been conducted on the surface-mediated reaction pathways of 2,4-Pentanedione on copper surfaces, providing insights into its chemical behavior and potential applications in etching or deposition processes (Nigg et al., 1998).
Chemical Absorption and Ionic Liquids
The basic 2,4-pentanedionate anion has been studied as a candidate for task-specific ionic liquids as CO2 chemical absorbents. This research provides important insights into CO2 absorption and the physicochemical properties of 2,4-pentanedionate ionic liquids (Umecky et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that β-diketones, a class of compounds to which this compound belongs, have been found to exhibit diverse biological activities .
Mode of Action
Β-diketones, including this compound, usually exist as a mixture of an enol-form and a diketo-form . The dominant tautomeric form is important for the biological activity .
Result of Action
Β-diketones, including this compound, have been associated with a wide range of biological activities .
Action Environment
It’s worth noting that the tautomeric equilibria of β-diketones, including this compound, can be influenced by the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-thiophen-2-ylpentane-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7(10)4-5-8(11)9-3-2-6-12-9/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGPWPWKYSAFQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372437 | |
Record name | 1,4-Pentanedione, 1-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59086-28-1 | |
Record name | 1-(2-Thienyl)-1,4-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59086-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Pentanedione, 1-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.